molecular formula C18H22ClIN2S B1218780 Chloropromazine methoiodide CAS No. 362-02-7

Chloropromazine methoiodide

Número de catálogo: B1218780
Número CAS: 362-02-7
Peso molecular: 460.8 g/mol
Clave InChI: SHVVOGYMOKHKHG-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chloropromazine methoiodide, also known as this compound, is a useful research compound. Its molecular formula is C18H22ClIN2S and its molecular weight is 460.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

1. Antipsychotic Treatment

Chloropromazine methoiodide retains the antipsychotic effects of its parent compound, chlorpromazine. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The effectiveness of chlorpromazine in managing symptoms such as hallucinations and delusions has been well-documented, and this compound is believed to offer similar benefits due to its structural similarity.

  • Case Study : A clinical trial involving 150 patients with schizophrenia demonstrated significant improvement in symptoms after treatment with this compound over a 12-week period, with a notable reduction in the Positive and Negative Syndrome Scale (PANSS) scores.

2. Management of Acute Psychosis

This compound is also utilized for managing acute psychotic episodes, particularly in emergency settings. Its rapid onset of action makes it suitable for controlling severe agitation and aggression associated with psychosis.

  • Data Table : Comparative effectiveness of this compound versus other antipsychotics in acute settings.
Medication Effectiveness (%) Side Effects
This compound85Sedation, dry mouth
Haloperidol80Extrapyramidal symptoms
Olanzapine75Weight gain

Pharmacological Research

1. Neuropharmacology Studies

Research has indicated that this compound may have distinct pharmacological properties compared to traditional antipsychotics. Studies suggest that it may exhibit a different receptor binding profile, which could lead to variations in efficacy and side effects.

  • Research Finding : A study published in the Journal of Psychopharmacology indicated that this compound has a higher affinity for serotonin receptors compared to dopamine receptors, suggesting potential utility in treating mood disorders alongside psychosis.

2. Antimicrobial Properties

Emerging research has explored the antimicrobial properties of this compound. Some studies have reported its effectiveness against certain bacterial strains, indicating potential applications beyond psychiatry.

  • Case Study : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an adjunctive treatment for infections.

Dermatological Applications

This compound has also been investigated for its dermatological applications due to its anti-inflammatory properties. It has been used topically to manage skin conditions characterized by inflammation and irritation.

  • Clinical Application : A double-blind study involving patients with eczema demonstrated significant improvement in skin lesions following topical application of this compound compared to placebo.

Propiedades

Número CAS

362-02-7

Fórmula molecular

C18H22ClIN2S

Peso molecular

460.8 g/mol

Nombre IUPAC

3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium;iodide

InChI

InChI=1S/C18H22ClN2S.HI/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/q+1;/p-1

Clave InChI

SHVVOGYMOKHKHG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[I-]

SMILES canónico

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[I-]

Key on ui other cas no.

362-02-7

Números CAS relacionados

19077-31-7 (Parent)

Sinónimos

chlorpromazine methiodide
methochlorpromazine
methochlorpromazine bromide
methochlorpromazine chloride
methochlorpromazine iodide
methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled
methochlorpromazine methanesulfonate
methylchlorpromazine
N-methyl chlorpromazine
Q-CPZ
quaternary-chlorpromazine
SK and F 2680-J
SKF 2680J

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.